3-Bromo-2-coumaranone (CAS 115035-43-3) is a halogenated derivative of the 2-coumaranone (also known as 2(3H)-benzofuranone) heterocyclic scaffold. Its primary value in a procurement context stems from the bromine atom positioned at the C3 carbon of the lactone ring. This feature provides a chemically reliable and regiochemically precise functional handle for introducing a wide range of substituents through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This makes it a key intermediate for building more complex molecules where specific functionalization at the C3 position is a critical design element.
Selecting a substitute for 3-Bromo-2-coumaranone based on superficial structural similarity can lead to significant process failures and undesirable outcomes. Using the unsubstituted 2-coumaranone with the intent to brominate it in-house introduces challenges of regioselectivity and can result in lower yields and complex purification steps. Positional isomers, such as 6-bromo-2-coumaranone, are fundamentally non-interchangeable as the C-Br bond on the aromatic ring possesses entirely different reactivity and synthetic utility compared to the C3-bromo group on the lactone ring. Furthermore, substituting with the analogous 3-chloro-2-coumaranone is often suboptimal, as the carbon-bromine bond is demonstrably more reactive in key transformations like palladium-catalyzed cross-couplings, enabling milder reaction conditions and often higher efficiency.
The primary procurement driver for choosing 3-Bromo-2-coumaranone over its 3-chloro counterpart is its enhanced reactivity in palladium-catalyzed C-C bond-forming reactions. The oxidative addition of a palladium(0) complex to the carbon-halogen bond is the rate-determining step in many cross-coupling cycles. The C-Br bond is significantly more susceptible to this insertion than the stronger C-Cl bond, following the established reactivity order: I > Br > OTf >> Cl. [cite: REFS-1] This fundamental difference allows reactions with the bromo-derivative to proceed under milder conditions, often requiring lower catalyst loadings and temperatures, which reduces overall process costs and improves compatibility with thermally sensitive substrates.
| Evidence Dimension | Halide Reactivity in Pd(0) Oxidative Addition |
| Target Compound Data | High reactivity, enabling milder reaction conditions. |
| Comparator Or Baseline | 3-Chloro-2-coumaranone: Significantly lower reactivity, often requiring harsher conditions (higher temperature, more active catalyst). |
| Quantified Difference | General reactivity trend for aryl/vinyl halides: I > Br > OTf >> Cl > F. |
| Conditions | Standard palladium-catalyzed cross-coupling catalytic cycle (e.g., Suzuki, Heck, Sonogashira). |
This higher reactivity translates directly to lower process costs, potentially higher yields, faster reaction times, and broader functional group tolerance in manufacturing and laboratory synthesis.
3-Bromo-2-coumaranone is a competent precursor for the direct installation of alkyne moieties at the C3 position via Sonogashira coupling. [cite: REFS-1, REFS-2] This reaction requires an electrophilic C(sp2)-halide partner, a role fulfilled by the C3-Br bond. The unsubstituted comparator, 2-coumaranone, lacks the necessary leaving group at this position and cannot be used in this transformation directly. Attempting to functionalize the parent compound would require a separate, potentially low-yielding bromination step before the coupling could be performed. Procuring the 3-bromo derivative provides a more streamlined and efficient route to 3-alkynyl benzofuranones.
| Evidence Dimension | Suitability as a Precursor for Sonogashira Coupling |
| Target Compound Data | Provides the required C(sp2)-Br electrophilic site for direct, single-step alkynylation. |
| Comparator Or Baseline | 2-Coumaranone: Lacks the required electrophilic site and cannot be used directly, necessitating a longer synthetic sequence. |
| Quantified Difference | Enables a direct C-C bond formation, saving at least one synthetic step (bromination) compared to starting with the parent compound. |
| Conditions | Standard Palladium/Copper-catalyzed Sonogashira reaction. |
This compound saves significant synthesis and purification time by providing direct access to a valuable class of alkynylated intermediates not readily accessible from the parent coumaranone.
A critical, non-negotiable factor in synthesis design is regiochemical control. Procuring 3-Bromo-2-coumaranone ensures that any subsequent reaction targeting the C-Br bond, such as cross-coupling or nucleophilic substitution, occurs exclusively at the C3 position of the lactone ring. In stark contrast, a positional isomer like 6-Bromo-2-coumaranone, where the bromine is on the benzene ring, directs all such reactivity to the C6 position. These two isomers are synthetically orthogonal and lead to entirely different classes of final products. Choosing the wrong isomer results in complete synthesis failure for the intended target.
| Evidence Dimension | Site of C-Br Bond Reactivity |
| Target Compound Data | Functionalization occurs exclusively at the C3 position on the γ-butyrolactone ring. |
| Comparator Or Baseline | 6-Bromo-2-coumaranone: Functionalization occurs exclusively at the C6 position on the aromatic ring. |
| Quantified Difference | 100% regiochemical divergence, providing access to distinct and non-interchangeable molecular scaffolds. |
| Conditions | Any reaction targeting the C-Br bond (e.g., Suzuki, Heck, Buchwald-Hartwig, Grignard). |
This eliminates all ambiguity in synthesis design, prevents the formation of undesired and difficult-to-separate isomers, and guarantees the correct final product architecture.
Leveraging its high reactivity in Suzuki-Miyaura coupling, this compound is the preferred starting material for synthesizing 3-aryl and 3-vinyl benzofuranones. These structural motifs are prevalent in medicinal chemistry and materials science, and using the 3-bromo derivative ensures efficient and high-yield access under relatively mild conditions.
As a reliable substrate for Sonogashira coupling, 3-Bromo-2-coumaranone serves as a direct gateway to 3-alkynyl benzofuranones. These products are not just final targets but also versatile intermediates for 'click' chemistry reactions, cycloadditions, or further functionalization of the alkyne unit.
When the synthetic goal is unequivocally the creation of a molecule functionalized at the C3 position of the benzofuranone core, this compound is the correct choice. Its guaranteed regiochemistry prevents isomeric contamination, which is critical in pharmaceutical development where structural purity is paramount for predictable biological activity.